molecular formula C15H20O3 B2395741 1beta-Hydroxyalantolactone CAS No. 68776-47-6

1beta-Hydroxyalantolactone

Cat. No. B2395741
CAS RN: 68776-47-6
M. Wt: 248.322
InChI Key: FRNIMDDQCZHAFA-KOYBDFIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1beta-Hydroxyalantolactone is a small molecular compound isolated from the flower head of the medicinal plant giant British flower . It belongs to the class of organic compounds known as eudesmanolides, secoeudesmanolides, and derivatives . It exhibits potent anti-inflammatory and anticancer activities .


Synthesis Analysis

1beta-Hydroxyalantolactone is a sesquiterpene lactone mainly isolated from Inula genus plants . In one study, 1beta-Hydroxyalantolactone was isolated and five derivatives were prepared through different reactions at the C1-OH and C13-methylene motifs .


Molecular Structure Analysis

The molecular structure of 1beta-Hydroxyalantolactone is based on the eudesmanolide or secoeudesmanolide skeleton . The structure of the catalytic site is stable, and 1beta-Hydroxyalantolactone can dock at the catalytic site with correct conformation .


Chemical Reactions Analysis

1beta-Hydroxyalantolactone was found to target UbcH5s by covalently bonding with Cys85 . The QM/MM methodology was used to calculate the free energy barrier of hydrogen transfer and formation of covalent bond between 15-position carbon of ligand and Cys85 .


Physical And Chemical Properties Analysis

The molecular weight of 1beta-Hydroxyalantolactone is 248.32 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Application in Dermatology

1β-Hydroxyalantolactone (IJ-5), a sesquiterpene lactone compound isolated from Inula japonica, has demonstrated potential in treating atopic dermatitis (AD). A study found that IJ-5 attenuated AD-like skin inflammation in mice. It reduced dermatitis severity, ear swelling, and serum levels of IgE, IL-4, and IL-6. Histopathological examination showed decreased hypertrophy, hyperkeratosis, and infiltration of inflammatory cells. This suggests IJ-5 as a potential therapeutic agent for AD (Lin et al., 2016).

Pharmacokinetics

A study developed a liquid chromatography-tandem mass spectrometry method for determining 1β-Hydroxyalantolactone in rat plasma. This method was used in pharmacokinetic studies of sesquiterpene lactones after oral administration of Herba Inula extract to rats, providing insights into the absorption and metabolism of 1β-Hydroxyalantolactone in biological systems (Yang et al., 2012).

Chemotaxonomic Research

1β-Hydroxyalantolactone was isolated in a study investigating the compounds of species from the tribe Mutisieae. This research contributes to chemotaxonomic knowledge, particularly within the subtribe Nassauviinae, demonstrating relationships between plant species based on chemical constituents (Bohlmann et al., 1979).

Potential in Cancer Research

Isoalantolactone, a related compound, has been studied for its effects on cancer cells. Although not directly about 1β-Hydroxyalantolactone, this research indicates the potential of sesquiterpene lactones in cancer treatment. The study showed that Isoalantolactone induced apoptosis and inhibited proliferation in endometrial cancer cells (Hu & Yang, 2022).

properties

IUPAC Name

(3aR,5S,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h6,8,10,12-13,16H,2,4-5,7H2,1,3H3/t8-,10+,12+,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNIMDDQCZHAFA-SCFTVSGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2(C1=CC3C(C2)OC(=O)C3=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]([C@]2(C1=C[C@H]3[C@@H](C2)OC(=O)C3=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313851
Record name 1β-Hydroxyalantolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1beta-Hydroxyalantolactone

CAS RN

68776-47-6
Record name 1β-Hydroxyalantolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68776-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1β-Hydroxyalantolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxyalantolactone, 1β-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWC62NA7PP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.